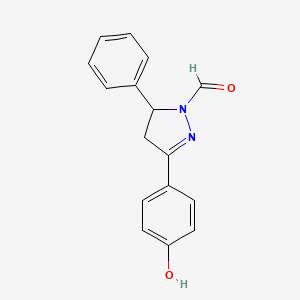![molecular formula C23H22N4OS B6052994 (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone](/img/structure/B6052994.png)
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone is a complex organic compound that features multiple functional groups, including an imidazole ring, a tetrahydropyridoindole core, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions involving aldehydes or ketones and amines.
Construction of the Tetrahydropyridoindole Core: This step may involve the use of cyclization reactions, such as Pictet-Spengler condensation, to form the indole ring system.
Attachment of the Methylsulfanylphenyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the phenyl ring is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the indole core, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions where functional groups are attached.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds, organometallic reagents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Hydrogenated imidazole or indole derivatives
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its complex structure.
Organic Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its structural features suggest potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzyme activity through binding to the active site or allosteric sites.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
(5-methyl-1H-imidazol-2-yl)-[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone: Contains a chlorine atom instead of a methylsulfanyl group, potentially altering its chemical properties.
Uniqueness
The presence of the methylsulfanyl group in (5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone may confer unique reactivity and biological activity compared to similar compounds. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents.
Properties
IUPAC Name |
(5-methyl-1H-imidazol-2-yl)-[1-(4-methylsulfanylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-14-13-24-22(25-14)23(28)27-12-11-18-17-5-3-4-6-19(17)26-20(18)21(27)15-7-9-16(29-2)10-8-15/h3-10,13,21,26H,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKSRRJGHHAEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)N2CCC3=C(C2C4=CC=C(C=C4)SC)NC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B6052911.png)

![2-(2,5-dimethoxyphenyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6052922.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![1-benzofuran-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B6052937.png)
![N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(2-METHYLBENZOYL)UREA](/img/structure/B6052948.png)
![1-Phenyl-3-[4-(2-phenylethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6052958.png)
![1-[5-[[(2,6-Dimethoxyphenyl)methylamino]methyl]-2-methoxyphenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6052965.png)

![6-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B6052982.png)
![N-(4-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6053000.png)
![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B6053008.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B6053020.png)
